molecular formula C18H20ClNO4 B5914419 2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride

2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride

Cat. No.: B5914419
M. Wt: 349.8 g/mol
InChI Key: IRXNIGNVVJRUEA-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride is a complex organic compound that combines the structural features of coumarins and azabicyclo compounds. Coumarins are known for their diverse biological activities, while azabicyclo compounds are often used in medicinal chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride involves multiple steps:

    Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Azabicyclo Moiety: The azabicyclo structure can be introduced through a cyclization reaction involving an appropriate amine and a suitable precursor.

    Coupling of the Two Moieties: The final step involves coupling the coumarin and azabicyclo moieties through a nucleophilic substitution reaction, followed by purification and crystallization to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the coumarin moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products include quinones and carboxylic acids.

    Reduction: Products include alcohols and diols.

    Substitution: Products include various substituted coumarins and azabicyclo derivatives.

Scientific Research Applications

2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the hydroxy and carbonyl functionalities but differ in their core structure.

    Coumarin Derivatives: These compounds share the coumarin moiety but differ in their substituents and additional functional groups.

Uniqueness

2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride is unique due to its combination of coumarin and azabicyclo structures, which confer distinct biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

2-[(4-hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.ClH/c1-10-3-2-4-12-16(21)13(18(22)23-17(10)12)9-14-15(20)11-5-7-19(14)8-6-11;/h2-4,11,14,21H,5-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXNIGNVVJRUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)O2)CC3C(=O)C4CCN3CC4)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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